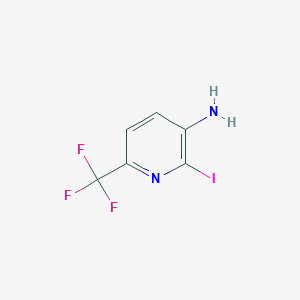

2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698887 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920979-04-0 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0)

Introduction: A Versatile Building Block in Modern Chemistry

2-Iodo-6-(trifluoromethyl)pyridin-3-amine, registered under CAS number 920979-04-0, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring an amine group, an iodine atom, and a trifluoromethyl group on a pyridine scaffold, endows it with a distinct reactivity profile. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics. The strategic placement of the reactive iodo and amino groups, combined with the electron-withdrawing and lipophilicity-enhancing trifluoromethyl substituent, makes this compound a valuable synthon for constructing complex molecular architectures.[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[1] The trifluoromethyl group significantly influences its electronic properties and solubility, while the iodine atom provides a handle for a variety of cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 920979-04-0 | [1][3][4] |

| Molecular Formula | C₆H₄F₃IN₂ | [1][4][5] |

| Molecular Weight | 288.01 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 100-105 °C | [1] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |

Synthesis of this compound

The synthesis of this compound generally proceeds via the direct iodination of a suitable precursor, 2-amino-6-(trifluoromethyl)pyridine. This electrophilic aromatic substitution reaction introduces the iodine atom at the position ortho to the activating amino group.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable anhydrous organic solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.[2]

-

Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath to control the exothermicity of the reaction and ensure regioselectivity.[2]

-

Iodination: Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 eq), in the same solvent to the cooled reaction mixture. The addition should be done portion-wise or via a dropping funnel to maintain the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. Allow the mixture to warm to room temperature.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. The iodine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can act as a nucleophile or be further functionalized.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[2] This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often crucial for achieving high yields, especially with sterically hindered coupling partners.[2][6]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the iodopyridine and a primary or secondary amine, catalyzed by a palladium complex.[7][8][9][10] This transformation is widely used in the synthesis of complex amines and has significantly expanded the accessibility of diverse arylamine structures. The choice of ligand is critical for the success of this reaction, with bulky, electron-donating phosphines being particularly effective.[7][11]

Nucleophilic Aromatic Substitution

The iodine atom can also be displaced by strong nucleophiles, such as azides or cyanides, through nucleophilic aromatic substitution reactions, providing a route to other functionalized pyridine derivatives.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the area of oncology. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. It can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2]

Role as a Key Intermediate for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapeutics.[12][13] this compound serves as a key starting material for the synthesis of substituted aminopyridines that can be further elaborated into potent and selective kinase inhibitors. For example, it can be used to construct the core structures of inhibitors targeting kinases in the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[14]

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety and maintain its integrity.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[1][2]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[15][16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes.[15]

-

Incompatibilities: It should be kept away from strong oxidizing agents, acids, and bases, as it may undergo vigorous reactions.[1]

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in organic synthesis. Its well-defined reactivity allows for the selective functionalization of the pyridine ring, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to readily participate in powerful bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination ensures its continued importance in the synthesis of novel therapeutic agents and other advanced materials.

References

-

2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China. Pipzine Chemicals.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2. Benchchem.

-

920979-04-0|this compound. BLDpharm.

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Springer.

-

This compound , 95% , 920979-04-0. AK Scientific, Inc.

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications.

-

SAFETY DATA SHEET. Fisher Scientific.

-

920979-04-0|this compound. BLDpharm.

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

-

Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PMC - NIH.

-

Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society.

-

2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. TCI Chemicals.

-

Buchwald–Hartwig amination. Wikipedia.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

-

Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.

-

The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

-

CAS: 920979-04-0 Name: 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine. Aribo Biotechnology.

Sources

- 1. 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China | CAS 884494-25-9 | High Purity Chemical Manufacturer & Exporter [pipzine-chem.com]

- 2. 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2 | Benchchem [benchchem.com]

- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 4. 920979-04-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 95% , 920979-04-0 - CookeChem [cookechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. research.rug.nl [research.rug.nl]

- 11. rsc.org [rsc.org]

- 12. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

2-Iodo-6-(trifluoromethyl)pyridin-3-amine molecular weight

An In-depth Technical Guide: 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer insights into its synthesis, reactivity, and strategic application in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices and the compound's role as a versatile synthetic building block.

Strategic Importance in Chemical Synthesis

This compound is a substituted pyridine derivative that has garnered significant attention as a key intermediate in the development of complex organic molecules.[1][2] The strategic placement of its functional groups—an iodo moiety, a trifluoromethyl group, and an amine—renders it a highly valuable scaffold in medicinal and agrochemical research.[2][3][4] The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the pyridine ring.[2][3] The iodine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, while the amino group provides a site for further derivatization or can act as a hydrogen bond donor, influencing molecular interactions with biological targets.[2] This unique combination of features makes it an indispensable building block for constructing novel therapeutic agents and next-generation agrochemicals.[1][2][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-2-iodo-6-(trifluoromethyl)pyridine | N/A |

| CAS Number | 1227602-97-2 | [2] |

| Molecular Formula | C₆H₄F₃IN₂ | [1][2] |

| Molecular Weight | 290.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 100-105 °C | [1] |

| Density | ~2.03 g/cm³ | [1] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its use in further chemical transformations. A common and effective method involves the direct electrophilic iodination of the precursor 2-amino-6-(trifluoromethyl)pyridine.[2] The rationale for this approach lies in the electron-donating nature of the amino group, which activates the pyridine ring towards electrophilic substitution, directing the incoming iodine to the adjacent position.

Step-by-Step Synthesis Protocol

Reaction: Iodination of 2-amino-6-(trifluoromethyl)pyridine

Objective: To synthesize this compound with high purity.

Reagents & Materials:

-

2-Amino-6-(trifluoromethyl)pyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (or other suitable aprotic solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system.

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) and dissolve it in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains low. Causality Note: Portion-wise addition of the electrophilic iodine source at low temperature helps to control the reaction exotherm and minimize the formation of potential di-iodinated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Causality Note: The bicarbonate wash removes acidic byproducts (succinimide), while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the collected fractions by ¹H NMR, ¹³C NMR, and mass spectrometry. Combine pure fractions and remove the solvent in vacuo to yield this compound as a crystalline solid.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, making it a cornerstone intermediate in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This makes the compound an ideal substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[2] This is one of the most widely used methods in drug discovery for constructing complex molecular architectures.[2]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted diaminopyridines.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes or other vinylpyridines.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethyl-substituted pyridine motif is prevalent in a wide range of biologically active molecules.[4]

-

Pharmaceuticals: This compound serves as a critical starting material for synthesizing small molecule inhibitors that target enzymes and receptors implicated in various diseases.[1] Research has demonstrated that derivatives can exhibit antiproliferative effects, suggesting potential applications in oncology by interfering with cell signaling pathways.[2] The trifluoromethyl group often enhances cell membrane permeability and blocks metabolic degradation, improving the pharmacokinetic profile of potential drug candidates.[2][3]

-

Agrochemicals: In the agrochemical industry, this scaffold is used to produce potent herbicides and fungicides.[2][3] The unique electronic properties conferred by the CF₃ group contribute to the efficacy and selectivity of these agents against various agricultural pests and diseases.[2][4]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation, as it can be sensitive to light and heat.[1][5][6] A well-ventilated area is required.[1][5]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5][7] Handle in a chemical fume hood. Do not eat, drink, or smoke in the handling area.[5][8]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases, as it may undergo vigorous chemical reactions.[1]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategically designed building block that empowers chemists to construct complex and high-value molecules. Its trifluoromethyl group provides critical metabolic stability, while the iodo-substituent offers a reliable handle for sophisticated chemical modifications. For researchers in drug discovery and agrochemical development, mastering the synthesis and reactivity of this compound is a key step toward innovating new and effective chemical entities.

References

- 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China - Pipzine Chemicals. Pipzine Chemicals.

- 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2. Benchchem.

- 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4. Benchchem.

- 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3. Sigma-Aldrich.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 2-Amino-3-iodopyridine 96 104830-06-0. Sigma-Aldrich.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- This compound. Lead Sciences.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 2-Chloro-6-(trifluoromethyl)

- Safety D

- 2-Fluoro-6-(trifluoromethyl)

Sources

- 1. 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China | CAS 884494-25-9 | High Purity Chemical Manufacturer & Exporter [pipzine-chem.com]

- 2. 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2 | Benchchem [benchchem.com]

- 3. 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4 | Benchchem [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Introduction: Strategic Importance of a Fluorinated Pyridine Building Block

2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique and complementary properties of its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, enhances metabolic stability, lipophilicity, and binding affinity of parent molecules. The amino (-NH2) group serves as a key nucleophilic handle for a variety of chemical transformations, including amide bond formation. Critically, the iodine atom at the 2-position acts as a versatile synthetic linchpin, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments. This trifecta of functional groups makes this compound a coveted building block for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the mechanistic rationale, a detailed experimental protocol, and critical process considerations to ensure both high yield and purity.

Core Synthesis Pathway: Electrophilic Iodination of 6-(Trifluoromethyl)pyridin-3-amine

The most direct and widely adopted strategy for the synthesis of this compound is the regioselective electrophilic iodination of the readily available starting material, 6-(trifluoromethyl)pyridin-3-amine.

Mechanistic Rationale and Control of Regioselectivity

The synthesis hinges on an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. However, the presence of the strongly activating amino group at the 3-position significantly enhances the electron density of the ring, directing electrophilic attack to the ortho and para positions.

-

Directing Effects of Substituents:

-

Amino Group (-NH2): A powerful activating, ortho, para-director.

-

Trifluoromethyl Group (-CF3): A strong deactivating, meta-director.

-

Considering the positions relative to the activating amino group, the potential sites for iodination are C2 (ortho), C4 (para), and C6 (ortho). The C6 position is already occupied by the trifluoromethyl group. The directing effects of the two substituents are therefore in opposition for the C2 and C4 positions. The amino group strongly activates the C2 and C4 positions, while the trifluoromethyl group deactivates the entire ring but most strongly at the ortho (C5) and para (C3 - already occupied) positions relative to itself.

The observed outcome is the preferential iodination at the C2 position. This high regioselectivity is attributed to the dominant activating and directing effect of the amino group, which makes the ortho C2 position sufficiently nucleophilic to react with the electrophilic iodine source.

Generation of the Electrophilic Iodine Species

While molecular iodine (I₂) is not sufficiently electrophilic to react with the moderately activated pyridine ring, its reactivity can be enhanced. A common and effective method involves the use of an oxidizing agent or a Lewis acid. In the established protocol, silver sulfate (Ag₂SO₄) is employed alongside iodine. The silver(I) ion coordinates with iodine, polarizing the I-I bond and generating a more potent electrophilic species, possibly represented as [I]⁺ or a silver-iodine complex, which is then readily attacked by the electron-rich aminopyridine ring.

The overall transformation can be visualized as follows:

Caption: Primary synthesis route via electrophilic iodination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of aminopyridines.[2] It is crucial that all operations are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example Scale) |

| 6-(Trifluoromethyl)pyridin-3-amine | 106877-33-2 | 162.11 g/mol | 2.00 g | 12.3 mmol |

| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 3.12 g | 12.3 mmol |

| Silver Sulfate (Ag₂SO₄) | 10294-26-5 | 311.80 g/mol | 3.85 g | 12.3 mmol |

| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 100 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | Saturated solution | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated solution | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Saturated solution | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed for extraction | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed for drying | - |

-

Equipment: Round-bottom flask (250 mL), magnetic stirrer and stir bar, separatory funnel, rotary evaporator, glassware for filtration, column chromatography setup.

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)pyridin-3-amine (2.00 g, 12.3 mmol) in absolute ethanol (100 mL).

-

Reagent Addition: To the stirred solution at room temperature (approx. 20°C), add iodine (3.12 g, 12.3 mmol) followed by silver sulfate (3.85 g, 12.3 mmol). The mixture will form a suspension.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 24 hours. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil, as iodine solutions can be light-sensitive.

-

Work-up and Isolation:

-

Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the precipitated silver iodide and any remaining silver salts. Rinse the flask and the filter cake with additional ethanol to ensure complete transfer.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (approx. 100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench and remove any unreacted iodine (the organic layer will lose its purplish/brown color).

-

Wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to remove any acidic impurities.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid, typically white to off-white or pale yellow.[1]

-

Expected Results and Characterization

-

Yield: While the specific source reports a 96% yield for this procedure, yields in practice may vary depending on the scale, purity of reagents, and efficiency of the work-up and purification.[2]

-

Physical Appearance: A white to off-white crystalline powder.[1]

-

Melting Point: Approximately 100-105 °C.[1]

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons.

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.

-

¹³C NMR: Will show six distinct signals for the carbon atoms of the pyridine ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight (288.01 g/mol ) and show the characteristic isotopic pattern for an iodine-containing compound.

-

Alternative Synthetic Considerations

While the iodine/silver sulfate method is effective, other iodinating systems can be considered.

-

N-Iodosuccinimide (NIS): NIS is a widely used, milder, and easier-to-handle electrophilic iodinating agent.[3] The reaction is typically run in an organic solvent like dichloromethane or acetonitrile. The reaction rate and regioselectivity can often be enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[4]

Sources

- 1. 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China | CAS 884494-25-9 | High Purity Chemical Manufacturer & Exporter [pipzine-chem.com]

- 2. 106877-33-2 | 5-Amino-2-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Introduction

2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique structural arrangement, featuring an iodo group, a trifluoromethyl group, and an amine on a pyridine core, imparts a versatile reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of these functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] The trifluoromethyl group significantly influences its electronic properties and metabolic stability in drug candidates, while the iodine atom serves as a versatile handle for a variety of chemical transformations.[2]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₃IN₂ | [1][3] |

| Molecular Weight | 290.01 g/mol | [1] |

| CAS Number | 1187386-36-5 (Note: 920979-04-0 is also associated) | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approx. 100-105 °C | [1] |

| Density | Approx. 2.03 g/cm³ | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane, chloroform, and N,N-dimethylformamide (DMF).[1] | [1] |

| pKa (Amine Group) | Estimated range of 8-11 for similar aromatic amines. | [1] |

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The data provides unambiguous evidence of its constitution.

-

¹H NMR: The spectrum typically shows a broad singlet for the amino protons (NH₂) in the range of δ 5.5–6.5 ppm.[2] The aromatic protons on the pyridine ring will exhibit splitting patterns that are characteristic of the substitution pattern.

-

¹⁹F NMR: A distinct singlet is observed for the trifluoromethyl (CF₃) group, generally resonating in the region of δ -60 to -65 ppm.[2]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, with the mass-to-charge ratio of the molecular ion [M+H]⁺ being a key identifier.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group, typically around 3350 cm⁻¹. Vibrations corresponding to C-F bonds are also prominent.[5]

Synthesis and Manufacturing

The synthesis of this compound generally proceeds from a pre-functionalized pyridine ring. A common and effective strategy involves the direct iodination of the corresponding aminopyridine precursor.

General Synthetic Workflow

The most prevalent synthetic route involves the electrophilic iodination of 2-amino-6-(trifluoromethyl)pyridine. This precursor is commercially available and serves as a logical starting point. The reaction is typically conducted at low temperatures to ensure regioselectivity and maximize yield.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via direct iodination.

Materials:

-

2-Amino-6-(trifluoromethyl)pyridine (1 equivalent)

-

Iodine (I₂) (1.1 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Suitable catalyst/base (e.g., periodic acid, silver sulfate)

-

Sodium thiosulfate solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Reaction vessel, magnetic stirrer, and cooling bath

Procedure:

-

Dissolve 2-amino-6-(trifluoromethyl)pyridine in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add the iodinating agent (e.g., a solution of iodine and a catalyst) dropwise to the stirred solution over 30 minutes, maintaining the low temperature.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield pure this compound.[2]

Chemical Reactivity and Applications

The molecule's three distinct functional groups provide a rich platform for further chemical modification. This versatility is the cornerstone of its utility in various fields.

Reactivity Profile

The reactivity is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino group, which modulates the reactivity of the pyridine ring and the iodo substituent.

Caption: Key reaction pathways for this compound.

-

Cross-Coupling Reactions: The iodine atom at the C2 position is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[2] This is arguably its most important application, allowing for the construction of complex bi-aryl and heteroaryl structures.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the ring for nucleophilic substitution, allowing the iodine to be displaced by various nucleophiles.[5]

-

Amine Group Modifications: The primary amine at the C3 position can be acylated, alkylated, or diazotized, providing another avenue for molecular diversification.

Field Applications

-

Medicinal Chemistry: This compound is a key intermediate in the synthesis of small-molecule inhibitors targeting enzymes and receptors implicated in various diseases.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity.[2][5] It has been investigated for its potential in developing agents with antiproliferative effects against cancer cell lines.[2]

-

Agrochemicals: The unique electronic and lipophilic properties imparted by its substituents make it a valuable scaffold for the development of novel herbicides and fungicides.[2][5][6]

-

Materials Science: Incorporation of this moiety into polymers can enhance thermal stability, chemical resistance, and surface properties, making it useful for creating specialized coatings and plastics.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

-

Health Hazards: May cause skin and eye irritation.[7] Harmful if swallowed or inhaled.[7][8]

-

Physical Hazards: May be flammable.[1]

Handling and PPE

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or fumes.[8]

-

Wash hands thoroughly after handling.[7]

Storage Recommendations

-

Environment: Store in a cool, dry, and dark place.[1] The compound is sensitive to light and heat, which can cause decomposition.[1]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- Pipzine Chemicals. (n.d.). 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China.

- Benchchem. (n.d.). 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2.

- Lead Sciences. (n.d.). This compound.

- Benchchem. (n.d.). 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4.

- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.

- ACS Publications. (2026). Organic Letters Ahead of Print.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- CymitQuimica. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- TCI EUROPE N.V. (2025). 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET.

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

- BLDpharm. (n.d.). This compound.

Sources

- 1. 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China | CAS 884494-25-9 | High Purity Chemical Manufacturer & Exporter [pipzine-chem.com]

- 2. 2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2 | Benchchem [benchchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 920979-04-0|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4 | Benchchem [benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

2-Iodo-6-(trifluoromethyl)pyridin-3-amine suppliers

An In-Depth Technical Guide to the Sourcing and Qualification of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine for Research and Development

Abstract

This compound is a critical fluorinated pyridine building block, indispensable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an iodo group ripe for cross-coupling, a stabilizing trifluoromethyl moiety, and a nucleophilic amine, makes it a highly valuable intermediate.[1][3] However, the success of multi-step synthetic campaigns hinges on the quality and consistency of this starting material. This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to identify, qualify, and handle this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Strategic Importance of a Fluorinated Building Block

This compound (CAS No. 1142192-33-5) has emerged as a cornerstone intermediate in modern medicinal chemistry. The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties; it enhances metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and pKa.[3] The pyridine core is a common motif in bioactive molecules, and the strategic placement of the amino and iodo groups offers versatile handles for subsequent chemical transformations.

The primary applications include:

-

Pharmaceutical Development : It serves as a key fragment for synthesizing small molecule inhibitors, particularly for kinases and other enzymes implicated in disease, where the trifluoromethylpyridine scaffold is essential for interacting with biological targets.[1][3]

-

Agrochemical Synthesis : Trifluoromethylpyridine derivatives are integral to the development of modern herbicides and fungicides, leveraging the unique physicochemical properties conferred by the fluorine atoms.[2][3]

-

Materials Science : The compound can be incorporated into polymers to enhance thermal and chemical stability.[1]

Given its role as a foundational piece in complex syntheses, establishing a robust supply chain based on stringent quality control is not merely a logistical step but a critical component of the research and development process itself.

Part I: Supplier Landscape and Qualification

Sourcing high-quality this compound requires a systematic approach to vetting potential suppliers. The market consists of large-scale manufacturers, specialized custom synthesis labs, and catalogue distributors.

Supplier Identification

A preliminary survey of the market reveals several established chemical suppliers that list this compound. The selection of a supplier should be based on the scale of research, purity requirements, and the need for regulatory compliance (e.g., GMP for later-stage development).

| Supplier Category | Representative Companies | Typical Purity | Scale Availability | Key Considerations |

| Catalogue Retailers | Sigma-Aldrich, Fisher Scientific | >95-97% | mg to g | Fast delivery for small-scale R&D, extensive QC data often available online. |

| Specialty Producers | Benchchem, BLDpharm | >97% | g to kg | Offer a balance of scale and quality, may provide detailed batch-specific data upon request.[3] |

| Manufacturers | Pipzine Chemicals, Hyma Synthesis | >98% (customizable) | kg to metric ton | Direct source, competitive pricing for bulk orders, potential for custom specifications and process transparency.[4] |

The Supplier Qualification Workflow

A rigorous, multi-step qualification process is essential to mitigate risks associated with material variability. The goal is to move from a potential supplier to a trusted partner. This process validates not only the chemical itself but also the supplier's quality systems and reliability.

Part II: Critical Quality Attributes & Analytical Verification

Independent verification of the supplier's Certificate of Analysis (COA) is the cornerstone of a trustworthy supply chain. The following attributes are critical for this compound.

Summary of Critical Quality Attributes (CQAs)

| Attribute | Specification | Method | Rationale |

| Appearance | White to off-white crystalline powder | Visual Inspection | A significant deviation in color (e.g., yellow, brown) may indicate degradation or the presence of chromophoric impurities.[1] |

| Identity | Conforms to reference spectra | ¹H NMR, ¹⁹F NMR, MS | Confirms the correct molecular structure and isomeric purity. ¹⁹F NMR is unequivocal for the CF₃ group.[3] |

| Purity | ≥98.0% (by area) | HPLC | Quantifies the main component and detects process-related impurities (e.g., starting materials, regioisomers) and degradation products. |

| Melting Point | 100-105 °C | Melting Point Apparatus | A sharp melting point within the specified range is a good secondary indicator of purity. A broad range or depression suggests impurities.[1] |

| Solubility | Soluble in DCM, DMF | Visual Inspection | Ensures the material will be compatible with planned reaction conditions.[1] |

Step-by-Step Analytical Protocols

-

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For this molecule, ¹H NMR confirms the aromatic proton environment, while ¹⁹F NMR provides a simple and clean signal for the trifluoromethyl group, making it a powerful identity test.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals should correspond to the two aromatic protons and the amine protons. The amine protons (NH₂) may appear as a broad singlet.[3]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected.

-

Acceptance Criteria:

-

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of small organic molecules and detecting trace impurities that may not be visible by NMR.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution at ~1 mg/mL in acetonitrile or DMF, then dilute to ~0.1 mg/mL with the mobile phase.

-

Acceptance Criteria: The area percentage of the main peak corresponding to the product should be ≥98.0%. All other peaks should be identified as known (if possible) or unknown impurities and fall below established thresholds (e.g., no single impurity >0.5%).

-

Analytical Workflow Diagram

This diagram illustrates the logical flow for the quality control of an incoming batch of material.

Part III: Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the long-term integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[3][6] It must be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C. Keep away from heat sources, open flames, and incompatible substances like strong oxidizing agents, acids, and bases.

-

Handling: Use of personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][8] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

-

Stability: The carbon-iodine bond can be sensitive to light, and the compound may be susceptible to hydrolysis or reaction with atmospheric components over time if not stored correctly. The trifluoromethyl group is generally stable, but the overall molecule's purity can be compromised by improper storage.

Conclusion

The successful application of this compound in drug discovery and other advanced fields is directly dependent on the procurement of consistently high-quality material. By implementing a robust supplier qualification workflow, performing independent analytical verification of critical quality attributes, and adhering to strict handling and storage protocols, researchers can ensure the reliability of their supply chain. This diligence minimizes experimental variability, accelerates research timelines, and ultimately provides a solid foundation for innovation.

References

- Pipzine Chemicals.2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZVkZviuzx_QuQ2BiRU_xf6fMF8q9iFAnqM4ODpocYO_-qV3hOnyeDRSFZypigwcR6KR-o3FfZdzpP9NcLYkWTs-cg4tQo-06IAocja-0DarfgcJu3VdBbzcA9I9aleiRE1gqdT64TTHcNQ9basFy7HFUKJx1GjqmErFccwlz3YwqEFD8x5g6fr2OfinWh6v4cWlrSYlFVA==]

- Benchchem.2-Amino-3-iodo-6-(trifluoromethyl)pyridine | 1227602-97-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoy5rjRtke0eKps3Wze-aw2XW0koEtP3vFsmW3-g_vv480TD2tSJqfjhejoEoCgepGuDVIukJRfsMwB9KEtP25zvWC7Eg6TxnTufgxDmBEcZMFc4mdf6CaPFvd_f45qtXKQgYPGQ==]

- PubMed Central.Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCu9SS8Ly0MSOblq-Rx2-4sfHeaB__NFu-WFHikkyaKn9dzrtNUWREe-cv7GIdqAZdkjSa2-BLBlxf4nMd6i2mG945Qyc93yaqJl9nKRQKAmD6IjjlHBLV6b41A-nRDc6jSy8eF8_2cQzbQfk=]

- Benchchem.5-Iodo-6-(trifluoromethyl)pyridin-2-amine | 1227596-12-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDa6eQKv0otm8VdE_2bQDDUKSX6eUloWXQpKOOYAVMRgKSMTrgWeBXFseLR1FyMHACSw0xyGX6HLQP-GcSImNNU-wCAGeW_KOeSmns0MP6OGfNE0gZjJPyB9cU-U-0tssmPu4Sdw==]

- ACS Publications.The Journal of Organic Chemistry Ahead of Print. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEinwUhmI7DPxm7wNDo490cW8cDOAmz-jynSN5MZai_A-fKkM6YbNwl3oYOLBvdqR2ZG-IGcuALdDU_WnhT2wnO9xxJuhoHqae6Lij6tx4ZlL3DziKLPgmahBPq-fpu]

- BLDpharm.this compound | 920979-04-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Mj18HhBj0WHOhYrOGwy2kwTbb0KFZSQReTCbhgoGeEneqPfVM0WjOssUAF7Vo1kDJXZV_P3JxbMhXGwcS7jobTJZqvpKzSP0UnZ7vVVqTTgWeCwITvE1uGkk5SGr7ipjm_DLAVyU-_CTz0_G]

- Hyma Synthesis Pvt. Ltd.Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiL411Hj89zBjsuQzH37uadHRWWwgH5n34zfyzYafwwc6HPy9n8RwncUl8yeQyXuOCKHp_BU-pUQSLrlGOqTs10pK66OTb_A2gPrRIn8dc1s1ka0bp]

- Sigma-Aldrich.2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdeN4m7JUXmn8GBIylZf7K5QST2MNMjONwyTaPNzjsObolJ53apfwtp278N63T55qOHyBwy-v7skYpDqHO_pCCbiO4IfgPzjh8oS6KVjWZ1hMMBfWczlO0l66dEWaFqEDvE0oG5oYqwznKhsIfORMzj1tnHg==]

- Fisher Scientific.SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVCUEvNA62uFiOCBNYtwCX7lLAQ5Eoycl5iCE3QHGfZyj_kwsKdLxnn1SdGZtMcDV745u5Pi3d1jIhPO67Ia6xYjElIo1PjG5J-BL6uBDYn6Sdw12Pu91pIYB-opiM38Yv4J4yEDVIRiT-RD18mhMSHrTthg7wV6VnzHqnAfVo-cjNRZh00c4nML9ePJGsPLBiJK27KaRLXLiP9XQUlpEF9jW8ZM5szLQFrTfvrLxpPXdWJ9ffnEb8SiZlWqxDpxlwAIU9H5WBP_CUy4ASzxvVaH3_HBcU]

- TCI EUROPE N.V.2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtyqn5qn73NZThJxASht1RPm_bp5FUdnQWcJKW284ZvxdY5M86ibRxG9CsYLzPsmS7w9Lby7NmCgjInHRQ8TmUMXnxfQ8vnbWCCxhc8lsaJxNgqnIqLKtd5SFO-J-z8CuAH924GTbY8e3B-G-xsy4-Ew==]

- Carl ROTH.Safety Data Sheet: Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5esKVaplxiUQzIIZS3WgA-zHY-xHo7p9vNhvAjpP0H8G6IJVofkyxPdI-pEZCp6l1VzqmxlFUxWZ43KvwsfgyCUX0JxTAv6fK4ep_PpMI6r0-Vm1OK0VNtcaylVK3V6kccqja1s2lAnHYb7Nmg3BZjen74DjS3yUKaBAticPMBku--fuMP1xfE7ZDtiD48p61IcFoVTtWJFA2ZiquDNS93grHK6TZKh5DRG-Wn_3ry-F-fwff_fGjSr2lJPT9Vm6zkZfaHo_01iKIjVXtfxjP8MlDcaLEuYLkLbUbCKzh4ofu082Xv7VERpDk6jQjnW3ibE2CEJfI4mZf0P4PxHVbehn0Q5eW7YCWlYXAs1TXflQo1vvSyvy_bKIqnvsHR4xPFfgJ7D5ts-YG2m51hkW7nkhQeT6l_sb09ubURVFChUbVVCEIb4xh86BXnL7fu_364gpIMkuX]

- Fisher Scientific.SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBdvK2zakVbaXkigncvOGcB6KU9O7z3LN2weTVp2mWdOdW2y2BNSN08_hVV0qqrylQp8geluhoxgpchNi9Kbq-n_-xQu80PRyAFePqH12kzaKrs8W-wMVefGwnlV31PXvzACbAhfY5sGjQ5dRjQ7sV9LPej2mqcTIQpiEXFyoYYvEMlSlkkVgRnAjUvW-HioBYjUk3E54rOycUU7iR5nndplUIcPRtVPE0CREA9BAhgWvgkcCIA_ZZUw1YCys-LZK7w5kGWCxGcgjMtlKgCKIUehefks=]

- Beilstein Journals.Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxL2izzEYaUS_aRczpHmtrUQM-FAvqXkOairrFmXskOF-EPqOX5rcEouaeCaeuTvHObvfVmW4FfK3-4cJiTqRBcVODh_kUltBcp9QJ_6-CCe3DU_kvekAB6kERHaLWK-dXM64eWeWvyTAc8yHQw9l2Lq_pwekFzY8W92X2vPXl869xh4cXrvRkIor4etfrThY8=]

Sources

- 1. 2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China | CAS 884494-25-9 | High Purity Chemical Manufacturer & Exporter [pipzine-chem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and extrapolated from closely related chemical structures to ensure a high degree of technical accuracy and field-proven insight. This document is intended to empower laboratory personnel with the knowledge to work with this compound safely and effectively.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative. Its structural features—a pyridine ring, an iodo group, a trifluoromethyl group, and an amine group—dictate its reactivity and toxicological profile. Understanding these properties is foundational to anticipating its behavior and implementing appropriate safety controls.

| Property | Value | Source |

| CAS Number | 920979-04-0 | |

| Molecular Formula | C₆H₄F₃IN₂ | |

| Molecular Weight | 288.01 g/mol | |

| Appearance | White to off-white crystalline powder | Pipzine Chemicals |

| Melting Point | 100-105 °C | Pipzine Chemicals |

| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF). | Pipzine Chemicals |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classification, based on available data, is as follows:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System - H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

The Causality of Hazards: A Deeper Look

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and biological interactions of the molecule. The presence of an iodo group suggests potential for reactivity, particularly in synthetic applications. The amine group can act as a base and a nucleophile. It is plausible that upon absorption, the compound or its metabolites could interfere with cellular processes, leading to the observed toxicities. The irritation potential is likely due to the chemical's ability to react with biological macromolecules on the skin, in the eyes, and in the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed frequently, especially if contact with the compound is suspected.

-

Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical for preventing exposure and ensuring the integrity of the compound.

Handling Protocol

-

Preparation: Before handling, ensure that the fume hood is operational, and all necessary PPE is donned correctly. Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]

Storage Protocol

-

Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air.[3]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a calm and methodical response is crucial. The following procedures are designed to mitigate harm and prevent further escalation.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[3]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Caption: A workflow for responding to emergencies.

Toxicological and Ecological Information

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system or waterways.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. A thorough understanding of its hazards, coupled with the consistent application of engineering controls and personal protective equipment, is the cornerstone of a safe research environment.

References

- Jubilant Ingrevia Limited.2-Fluoro-6-(trifluoromethyl)

- Fisher Scientific.2-Amino-6-(trifluoromethyl)

- Fisher Scientific.3-Amino-2-methyl-6-(trifluoromethyl)

- Carl ROTH.

- Pipzine Chemicals.2-Iodo-6-(Trifluoromethyl)Pyridine-3-Amine Supplier China.

- TCI EUROPE N.V.2-Chloro-6-(trifluoromethyl)

- CPG products.Safety Data Sheet according to Federal Register / Vol. 77, No.

Sources

A Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS: 920979-04-0): Synthesis, Applications, and Price Analysis for Researchers

Introduction

2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a halogenated and fluorinated pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile iodo substituent, make it a highly sought-after intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] The strategic placement of the amino, iodo, and trifluoromethyl groups on the pyridine ring provides multiple reactive handles for molecular elaboration, enabling the construction of complex and biologically active molecules.[2][4]

This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet to explain the causality behind its synthesis, the factors governing its market price, and its applications. It is intended for researchers, chemists, and procurement specialists in the drug development and chemical industries who require a comprehensive understanding of this valuable compound.

Physicochemical Properties and Characterization

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The key characteristics of this compound are summarized below.

| Property | Value | Significance for Researchers |

| CAS Number | 920979-04-0[5][6] | Unique identifier for database searches and procurement. |

| Molecular Formula | C₆H₄F₃IN₂[5] | |

| Molecular Weight | 288.01 g/mol [5] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | White to off-white crystalline powder[1] | A visual indicator of purity; deviations may suggest impurities. |

| Melting Point | ~100-105 °C[1] | A sharp melting point range is a classic indicator of high purity. |

| Solubility | Soluble in dichloromethane, DMF; poorly soluble in water[1] | Dictates choice of solvents for reactions and purification methods like extraction or recrystallization. |

| Density | ~2.03 g/cm³[1] | Relevant for process scale-up and reaction vessel volume calculations. |

| Storage | 2-8°C, inert atmosphere, keep in dark place[5] | Highlights the need for controlled storage to prevent degradation and maintain compound integrity. |

Synthesis and Manufacturing Considerations

The commercial price of this compound is intrinsically linked to the complexity and efficiency of its synthesis. Understanding the manufacturing route provides insight into cost drivers and potential quality variations.

Retrosynthetic Analysis & Common Synthetic Routes

The synthesis of this molecule typically starts from a more readily available trifluoromethylpyridine derivative.[1] The most logical and common approach involves the direct iodination of 2-(trifluoromethyl)pyridin-3-amine. This precursor is synthesized from materials that allow for the construction of the substituted pyridine ring.

The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is a common electrophilic iodinating agent used for aromatic amines, often in a polar aprotic solvent like acetonitrile or DMF. The reaction mechanism involves the activation of the pyridine ring by the amino group, directing the electrophilic iodine to the ortho position.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure based on established methods for iodinating similar aromatic amines.[2]

-

Reaction Setup: To a solution of 2-(trifluoromethyl)pyridin-3-amine (1.0 eq) in acetonitrile (10 mL/g) in a round-bottom flask protected from light, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

-

Causality: Acetonitrile is chosen as it effectively dissolves the reactants while being relatively inert. The reaction is run at 0°C to control the rate of the exothermic reaction and minimize the formation of di-iodinated or other byproducts. Protecting from light is crucial as iodine-containing compounds can be light-sensitive.

-

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: Reaction monitoring is a self-validating step, ensuring the reaction proceeds to completion and preventing unnecessary extensions that could lead to degradation.

-

-

Workup and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS or free iodine. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Causality: The sodium thiosulfate quench is essential for safety and to simplify purification. The extraction isolates the organic-soluble product from inorganic salts and water-soluble impurities.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel.

-

Causality: Recrystallization is a cost-effective purification method for crystalline solids, leveraging the compound's differential solubility at different temperatures. Chromatography offers higher resolution for removing closely related impurities.

-

Quality Control

Reputable suppliers utilize a suite of analytical techniques to ensure the quality and purity of the final product.[7] These typically include:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and identify any organic impurities.

-

HPLC/GC-MS: To determine purity with high accuracy (typically >95%).

Market Price Analysis

The price of this compound is not static; it is influenced by a combination of manufacturing costs, market forces, and product specifications.

Current Market Pricing

The following table provides an overview of typical research-grade pricing. Prices are subject to change based on supplier and market conditions.

| Supplier | Quantity | Price (EUR) | Price per Gram (EUR) |

| Lead Sciences | 100 mg | € 6.00 | € 60.00 |

| Lead Sciences | 250 mg | € 15.00 | € 60.00 |

| Lead Sciences | 1 g | € 45.00 | € 45.00 |

| Lead Sciences | 5 g | € 178.00 | € 35.60 |

Data sourced from Lead Sciences.[5]

For context, a structurally similar isomer, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, has been noted to sell for as high as $400/g, indicating that subtle changes in substituent positions can dramatically impact synthetic complexity and, therefore, cost.[4] This underscores the relatively accessible price point of the title compound.

Core Factors Influencing Price

The final price paid by a researcher is a result of several interconnected factors.

-

Synthesis Complexity & Raw Materials: The cost and availability of the starting 2-(trifluoromethyl)pyridin-3-amine are primary drivers. Multi-step syntheses with costly reagents or those requiring difficult purifications will invariably lead to a higher final price.[1]

-

Scale of Production: As with most chemicals, the price per gram decreases significantly with larger batch sizes due to economies of scale.[8] The price drop from €60/g to €35.60/g when moving from 250mg to 5g illustrates this principle.[5]

-

Purity and Grade: Material destined for GMP (Good Manufacturing Practice) applications in drug development will command a much higher price than standard research-grade material due to the extensive regulatory and quality assurance overhead.

-

Market Dynamics: The balance between supply and demand is a crucial factor.[1] If a new drug candidate utilizing this intermediate enters clinical trials, a surge in demand could temporarily inflate prices. Conversely, as more suppliers enter the market, competition tends to drive prices down.[1]

Applications in Research and Development

The utility of this compound stems from its trifunctional nature, offering sites for nucleophilic substitution (at the iodo position via cross-coupling), electrophilic substitution (on the ring, directed by the amine), and derivatization of the amine itself.

Medicinal Chemistry

This molecule is a quintessential building block for small molecule drug discovery.[1]

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many FDA-approved kinase inhibitors. The iodo group serves as an excellent handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental tools for building libraries of potential drug candidates.[2]

-

Metabolic Stability: The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.[2] It can block sites of oxidative metabolism and increase the compound's lipophilicity, which can aid in cell membrane permeability.[2]

Agrochemicals

The broader class of trifluoromethylpyridines has a significant presence in the agrochemical industry, forming the core of numerous herbicides, fungicides, and insecticides.[3] While specific applications for this compound are less documented, its structural motifs are highly relevant for the synthesis of next-generation crop protection agents.[2][3]

Safety, Handling, and Storage